molecular formula C10H14O3 B13139740 tert-Butyl3-oxocyclopent-1-enecarboxylate

tert-Butyl3-oxocyclopent-1-enecarboxylate

Cat. No.: B13139740
M. Wt: 182.22 g/mol
InChI Key: WPTWNQYOVOCNIK-UHFFFAOYSA-N
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Description

tert-Butyl3-oxocyclopent-1-enecarboxylate is an organic compound that features a tert-butyl group attached to a cyclopentene ring with a ketone and carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl3-oxocyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with tert-butyl acetoacetate in the presence of a strong base such as sodium hydride. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl3-oxocyclopent-1-enecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl3-oxocyclopent-1-enecarboxylate exerts its effects involves interactions with various molecular targets. The compound’s reactivity is largely influenced by the presence of the tert-butyl group, which can stabilize transition states and intermediates in chemical reactions. The pathways involved include nucleophilic attack at the carbonyl carbon and electrophilic addition to the double bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl3-oxocyclopent-1-enecarboxylate is unique due to its combination of a cyclopentene ring with a ketone and carboxylate functional group, which imparts distinct reactivity and stability compared to its analogs. The presence of the tert-butyl group further enhances its stability and reactivity in various chemical transformations .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl 3-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h6H,4-5H2,1-3H3

InChI Key

WPTWNQYOVOCNIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=O)CC1

Origin of Product

United States

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